![molecular formula C15H13BrClNO3 B4672814 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B4672814.png)
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA belongs to the class of phenylacetamide derivatives and has been studied for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote apoptosis. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively target specific signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to have low toxicity, making it a suitable candidate for further development. However, one of the limitations of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. One potential application is its use in the development of novel cancer therapies. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide and its potential therapeutic applications.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-12-5-3-11(4-6-12)18-15(19)9-21-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXEMRPONAWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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